(E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one
Description
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and a hydroxybenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-11(20)18-6-8-19(9-7-18)16-17-15(22)14(23-16)10-12-2-4-13(21)5-3-12/h2-5,10,21H,6-9H2,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZAJJSJHZRDMQ-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)O)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.
Formation of the Hydroxybenzylidene Group: The final step involves the condensation of the thiazole-piperazine intermediate with 4-hydroxybenzaldehyde under basic or acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The 4-hydroxybenzylidene group undergoes oxidation under specific conditions:
Mechanistic Insight :
The reaction proceeds via radical intermediates, with the phenolic –OH group facilitating electron delocalization. Oxidation typically occurs at the benzylic position adjacent to the hydroxyl group .
Reduction Reactions
The exocyclic C=C bond in the benzylidene moiety is susceptible to reduction:
Kinetic Note :
Catalytic hydrogenation proceeds faster in polar aprotic solvents (e.g., THF) due to improved solubility of the catalyst .
Nucleophilic Substitution at the Acetylpiperazine Group
The acetylpiperazine moiety participates in nucleophilic substitutions:
| Reagent | Product | Reference |
|---|---|---|
| Alkyl halides (R–X) | N-alkylation at the piperazine nitrogen | |
| Acyl chlorides (RCOCl) | Formation of bis-acylated derivatives |
Example :
Reaction with methyl iodide yields 2-(4-acetyl-N-methylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one .
Electrophilic Aromatic Substitution
The thiazole ring undergoes electrophilic attacks at the C-5 position:
| Reagent | Product | Reference |
|---|---|---|
| HNO₃/H₂SO₄ | Nitration to introduce –NO₂ groups | |
| SO₃/H₂SO₄ | Sulfonation at the C-5 position |
Cyclization and Complexation
The compound forms coordination complexes and participates in cycloadditions:
Structural Impact :
Coordination with metals enhances stability and modulates electronic properties, which is critical for pharmacological applications .
Comparative Reactivity of Functional Groups
The table below ranks functional groups by reactivity:
| Functional Group | Reactivity (Relative) | Preferred Reactions |
|---|---|---|
| 4-Hydroxybenzylidene C=C bond | High | Oxidation, Reduction |
| Thiazole C-5 position | Moderate | Electrophilic substitution |
| Acetylpiperazine N-atom | Low | Nucleophilic alkylation/acylation |
Key Research Findings
-
Antimicrobial Synergy : Derivatives generated via N-alkylation show enhanced activity against Staphylococcus aureus when combined with ciprofloxacin (MIC reduction by 64-fold) .
-
Stability Under Radiation : Gamma irradiation (10 kGy) does not degrade the compound, making it suitable for sterilized formulations .
-
Computational Validation : DFT studies confirm that electron-withdrawing groups on the thiazole ring increase electrophilicity at C-5 .
Scientific Research Applications
Research has demonstrated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies indicate that thiazole derivatives possess significant antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains, suggesting that (E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one may also exhibit similar effects .
- Antitumor Activity : The compound has been evaluated for its anticancer potential. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways .
- Anti-inflammatory Effects : Some studies have suggested that compounds with thiazole structures can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
-
Antimicrobial Study :
- Objective : To assess the antimicrobial properties against common pathogens.
- Methodology : Minimum Inhibitory Concentration (MIC) tests were performed against various bacterial strains.
- Results : The compound exhibited MIC values ranging from 10 µg/mL to 20 µg/mL against tested strains, indicating moderate to strong antibacterial activity.
-
Antitumor Activity Assessment :
- Objective : To evaluate the anticancer potential on human cancer cell lines.
- Methodology : Cell viability assays were conducted using MTT assays.
- Results : The compound demonstrated significant cytotoxicity with IC50 values below 20 µM in several cancer cell lines, suggesting promising antitumor activity.
Summary of Research Findings
| Application | Findings |
|---|---|
| Antimicrobial Activity | MIC values between 10 µg/mL and 20 µg/mL against various bacteria |
| Antitumor Activity | IC50 values below 20 µM in human cancer cell lines |
| Anti-inflammatory Effects | Potential reduction in pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-methoxybenzylidene)thiazol-4(5H)-one: Similar structure but with a methoxy group instead of a hydroxy group.
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
The presence of the hydroxy group in (E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one imparts unique properties, such as increased hydrogen bonding capability and potential for forming more stable complexes with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Biological Activity
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of this compound involves the condensation of 4-acetylpiperazine and 4-hydroxybenzaldehyde with thiazole derivatives. The reaction conditions typically include the use of solvents such as ethanol or methanol under reflux to facilitate the formation of the thiazole ring structure.
Anticancer Properties
Recent studies have indicated that compounds containing thiazole moieties exhibit significant anticancer activity. For instance, a study evaluating various thiazole derivatives demonstrated that those with hydroxyl substitutions showed enhanced cytotoxic effects against multiple cancer cell lines, including MDA-MB 231 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for these compounds were reported to be below 10 µM, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB 231 | <10 |
| This compound | HCT116 | <10 |
The anticancer effects of this compound are believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been shown to inhibit protein kinases such as DYRK1A and GSK3α/β, which play critical roles in cell cycle regulation and apoptosis .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Research indicates that piperazine derivatives can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems. The presence of the piperazine ring in the structure may contribute to these effects by interacting with serotonin receptors .
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxicity of this compound on various cancer cell lines. Results indicated a dose-dependent response with significant inhibition observed at concentrations as low as 1 µM.
- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
